molecular formula C17H16N2O2 B5860896 N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B5860896
M. Wt: 280.32 g/mol
InChI Key: OEDVKFKXWYLEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell proliferation. In recent years, A-769662 has garnered significant attention in the scientific community due to its potential therapeutic applications in various diseases, such as diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity. AMPK activation results in the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). This compound has also been shown to activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and mammalian target of rapamycin (mTOR) pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In skeletal muscle cells, this compound increases glucose uptake and glycogen synthesis by activating AMPK and GLUT4. In liver cells, this compound reduces glucose production and fatty acid synthesis by inhibiting ACC and sterol regulatory element-binding protein 1c (SREBP-1c). In cancer cells, this compound induces cell cycle arrest and apoptosis by activating AMPK and inhibiting the mTOR pathway. In neuronal cells, this compound improves mitochondrial function and reduces oxidative stress by activating AMPK and the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway.

Advantages and Limitations for Lab Experiments

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide has several advantages as a research tool, including its specificity for AMPK and its ability to activate the enzyme without the need for energy depletion. However, this compound has some limitations, such as its potential off-target effects and its instability in aqueous solutions. Researchers should carefully consider these factors when using this compound in their experiments and use appropriate controls to ensure the validity of their results.

Future Directions

There are several future directions for research on N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide, including:
1. Development of more potent and stable analogs of this compound for therapeutic applications.
2. Investigation of the effects of this compound in different disease models, such as obesity, cardiovascular disease, and neurodegenerative disorders.
3. Elucidation of the molecular mechanisms underlying the off-target effects of this compound and their potential implications for its therapeutic use.
4. Exploration of the synergistic effects of this compound with other drugs or natural compounds in treating various diseases.
5. Development of novel delivery systems for this compound to improve its bioavailability and pharmacokinetics.
In conclusion, this compound is a small molecule activator of AMPK with significant potential as a therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and future research directions hold promise for further elucidating its therapeutic potential.

Synthesis Methods

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide can be synthesized using a multi-step process starting from 4-cyanophenylboronic acid and 4-ethylphenol. The synthesis involves several chemical reactions, including Suzuki coupling, bromination, and amidation, and requires specialized equipment and expertise. The yield of this compound can vary depending on the quality of the starting materials and the reaction conditions.

Scientific Research Applications

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide has been extensively studied in various preclinical models, including cell lines, animal models, and human tissues. The compound has shown promising results in improving glucose uptake, insulin sensitivity, and lipid metabolism in diabetic animals and humans. This compound has also demonstrated anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(4-cyanophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-13-5-9-16(10-6-13)21-12-17(20)19-15-7-3-14(11-18)4-8-15/h3-10H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDVKFKXWYLEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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